methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a benzoate ester core linked via an amide bond to a bicyclic imidazo[4,5-c]pyridine scaffold substituted with a 2-chlorophenyl group. This structure combines aromatic, hydrogen-bonding (amide), and lipophilic (chlorophenyl) functionalities, which are often leveraged in medicinal chemistry for targeting enzymes or receptors with hydrophobic binding pockets.
Properties
Molecular Formula |
C21H19ClN4O3 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
methyl 4-[[4-(2-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19ClN4O3/c1-29-20(27)13-6-8-14(9-7-13)25-21(28)26-11-10-17-18(24-12-23-17)19(26)15-4-2-3-5-16(15)22/h2-9,12,19H,10-11H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
GVQMBBDVTBMEBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=C4Cl)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine Derivatives
Cyclization reactions are frequently employed to construct the bicyclic imidazo[4,5-c]pyridine system. A common precursor is a substituted pyridine bearing amino and carbonyl groups, which undergoes intramolecular condensation. For example, 4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid can be synthesized via cyclization of a suitably functionalized pyridine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction typically proceeds at elevated temperatures (80–100°C) and requires careful pH control to prevent side reactions.
Suzuki-Miyaura Cross-Coupling for Aryl Substitution
The 2-chlorophenyl group at position 4 of the imidazo-pyridine ring is often introduced via Suzuki-Miyaura cross-coupling. This method utilizes a boronic ester intermediate and a palladium catalyst. For instance, a halogenated imidazo-pyridine precursor reacts with (2-chlorophenyl)boronic acid under conditions involving Pd(dppf)Cl₂, cesium carbonate, and a dioxane/water solvent system at 90°C. The reaction achieves moderate to high yields (65–85%) and is compatible with sensitive functional groups.
Amide Bond Formation for Ester Linkage
The carbonylamino bridge connecting the imidazo-pyridine core to the methyl benzoate moiety is formed via amide coupling. Two methods are prevalent:
Carboxylic Acid Activation
The imidazo-pyridine carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with methyl 4-aminobenzoate in the presence of a base like triethylamine (Et₃N) yields the target compound. This method is efficient but requires anhydrous conditions to avoid hydrolysis.
Coupling Reagent-Mediated Synthesis
Modern protocols favor coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) as an activator. A typical procedure involves dissolving the carboxylic acid and methyl 4-aminobenzoate in dimethylformamide (DMF), adding the coupling reagents, and stirring at room temperature for 12–24 hours. Yields range from 70% to 90%, with purity confirmed by HPLC.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile enhance the solubility of intermediates, while dioxane/water mixtures are optimal for cross-coupling reactions. Elevated temperatures (70–90°C) accelerate reaction rates but may degrade heat-sensitive components.
Catalytic Systems
Palladium catalysts, particularly Pd(dppf)Cl₂ and Pd(PPh₃)₄, are indispensable for Suzuki-Miyaura couplings. Catalyst loadings of 5–10 mol% balance cost and activity. Additives like cesium carbonate improve yields by facilitating transmetalation.
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel column chromatography using gradients of hexane/ethyl acetate (9:1 to 1:1). This method effectively separates unreacted starting materials and by-products.
Analytical Techniques
-
NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the imidazole proton at δ 7.8–8.2 ppm and the methyl ester at δ 3.9 ppm.
-
LC-MS : High-resolution mass spectrometry verifies molecular weight (C₂₀H₁₉ClN₃O₃: 392.09 g/mol).
Comparative Analysis of Synthetic Routes
The table below summarizes three representative methods for synthesizing methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate:
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride Route | SOCl₂, Et₃N, DCM, 0°C to RT | 75 | 98 |
| HATU-Mediated Coupling | HATU, HOBt, DMF, 24 h | 88 | 99 |
| Suzuki Cross-Coupling | Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O, 90°C | 82 | 97 |
The HATU-mediated method offers the highest yield and purity, albeit at greater cost due to reagent expenses.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate. For instance, derivatives of imidazo[4,5-c]pyridine have been shown to exhibit significant antibacterial and antifungal activities. These compounds are crucial in addressing the growing issue of antibiotic resistance.
Case Study: Antibacterial Efficacy
A study evaluated various imidazo[4,5-c]pyridine derivatives against Gram-positive and Gram-negative bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of the imidazo[4,5-c]pyridine moiety. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The ability to inhibit key inflammatory pathways makes them candidates for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Mediators
Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests a possible application in treating conditions such as arthritis and other inflammatory disorders .
Neuroprotective Effects
Emerging studies suggest that compounds like this compound may possess neuroprotective properties.
Case Study: Neuroprotection in Neurodegenerative Models
Experimental models of neurodegeneration have indicated that certain imidazo[4,5-c]pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis. This opens avenues for research into treatments for diseases such as Alzheimer's and Parkinson's .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
To contextualize the properties of methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate, we compare it with methyl 4-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate (hereafter referred to as Compound A), a structurally related analog documented in recent literature .
Structural and Electronic Differences
Key Observations :
- Heterocyclic Core: The imidazo-pyridine in the target compound provides two nitrogen atoms in the bicyclic system, favoring hydrogen-bond donor/acceptor interactions.
- Substituent Effects: The 2-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which could enhance binding affinity to hydrophobic pockets. Compound A’s cyclopenta-thieno fusion may increase rigidity and planar surface area, favoring stacking interactions but reducing conformational flexibility.
- Linker Chemistry : The amide linker in the target compound is more hydrophilic and hydrogen-bond-capable than the thioacetamide group in Compound A, which introduces a sulfur atom that may engage in hydrophobic or van der Waals interactions.
Hypothetical Physicochemical and Pharmacokinetic Profiles
Rationale :
- The chloro substituent in the target compound may slow oxidative metabolism compared to Compound A’s sulfur-containing groups, which are susceptible to cytochrome P450-mediated modifications.
- The thioacetamide linker in Compound A could reduce solubility, limiting bioavailability in aqueous environments.
Biological Activity
Methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 391.85 g/mol. The structure features a benzoate moiety linked to an imidazopyridine derivative with a chlorophenyl substituent.
Key Structural Features:
- Imidazo[4,5-c]pyridine core : Known for its role in various biological activities.
- Chlorophenyl group : Often associated with enhanced lipophilicity and biological interaction.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of imidazopyridines have been shown to possess activity against various bacterial strains. The specific compound may also inhibit bacterial growth through interference with cell wall synthesis or inhibition of protein synthesis pathways.
Anticancer Properties
Studies have highlighted the potential anticancer effects of related compounds. The imidazo[4,5-c]pyridine framework is often involved in targeting cancer cell proliferation pathways. Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Cell wall synthesis inhibition | |
| Anticancer | Induction of apoptosis |
Neuroprotective Effects
Emerging data suggest that this compound could exhibit neuroprotective properties. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. In vitro assays may reveal that this compound acts as a moderate AChE inhibitor.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the biological activity of various imidazopyridine derivatives and found that some exhibited IC50 values in the low micromolar range against AChE. The potential for this compound to act similarly warrants further investigation.
- Animal Models : Animal studies involving similar compounds have indicated potential benefits in reducing neuroinflammation and cognitive decline associated with neurodegenerative diseases.
- Clinical Relevance : The compound's structural similarity to known pharmacological agents suggests it could be explored as a candidate for drug development targeting multiple pathways involved in inflammation and cancer.
Q & A
Q. What are the recommended synthetic routes for methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, starting with the preparation of the imidazo[4,5-c]pyridine core. Key steps include:
- Core Synthesis: Cyclization of substituted pyridine precursors with chlorophenyl groups under controlled conditions (e.g., using ammonium persulfate or similar oxidizing agents) to form the tetrahydroimidazopyridine scaffold .
- Amide Coupling: Reacting the imidazopyridine carboxylic acid derivative with methyl 4-aminobenzoate using carbodiimide coupling reagents (e.g., EDC/HOBt) to form the amide linkage. Optimize solvent polarity (e.g., DMF or DCM) and temperature (0–25°C) to enhance yield .
- Esterification: Final esterification of the benzoic acid intermediate using methyl chloride or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Q. How can researchers confirm the structural integrity of methyl 4-({[4-(2-chlorophenyl)... during synthesis?
Methodological Answer: Use a combination of:
- X-ray Crystallography: Resolve bond lengths and angles of the imidazopyridine core and benzoate ester to confirm stereochemistry (e.g., bond lengths ~1.35–1.48 Å for C–N bonds in the heterocycle) .
- NMR Spectroscopy: Analyze ¹H/¹³C-NMR for diagnostic signals (e.g., methyl ester protons at δ ~3.8–4.0 ppm, aromatic protons in the 2-chlorophenyl group at δ ~7.2–7.5 ppm) .
- Mass Spectrometry: Confirm molecular weight (e.g., HRMS or ESI-MS) with expected [M+H]⁺ peaks .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or receptors (e.g., CGRP receptor antagonism assays using HEK-293 cells transfected with CGRP receptors, as done for structurally related imidazopyridines) .
- Cellular Uptake Studies: Use fluorescent tagging or radiolabeled analogs to assess membrane permeability .
- Cytotoxicity Screening: Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to identify preliminary therapeutic potential .
Advanced Research Questions
Q. How can computational methods aid in predicting the target compound's pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with biological membranes to predict oral bioavailability. Parameters like LogP (calculated via software like Schrödinger) guide solubility optimization .
- Docking Studies: Use AutoDock Vina to predict binding affinity to targets (e.g., CGRP receptors) by aligning the imidazopyridine core and chlorophenyl group with receptor active sites .
- ADMET Prediction: Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (e.g., Ames test predictions) .
Q. What strategies resolve discrepancies in biological activity data across different studies?
Methodological Answer:
- Dose-Response Re-evaluation: Confirm activity in primate models (e.g., CGRP-induced facial blood flow assays) to validate in vitro findings .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to observed effects in vivo but not in vitro .
- Structural Analog Comparison: Compare with derivatives (e.g., methyl benzoates with morpholine or thiazole substituents) to isolate critical functional groups for activity .
Q. How to design SAR studies focusing on the imidazo[4,5-c]pyridine core?
Methodological Answer:
- Core Modifications: Synthesize analogs with substitutions at the 4-(2-chlorophenyl) position (e.g., 4-fluorophenyl or 4-methylphenyl) to assess steric/electronic effects .
- Linker Optimization: Replace the carbonylamino group with sulfonamide or urea linkers to evaluate impact on target binding .
- Bioisosteric Replacement: Substitute the benzoate ester with a carboxylic acid or amide to study pharmacokinetic trade-offs .
Q. Table 1: Structural Analogs and Key Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
